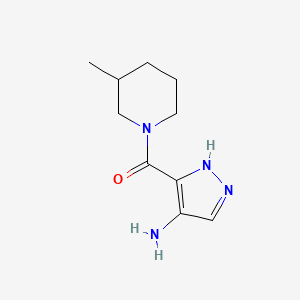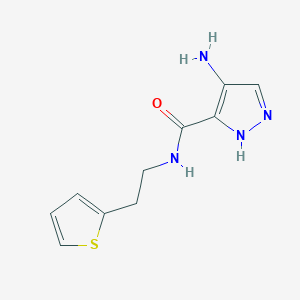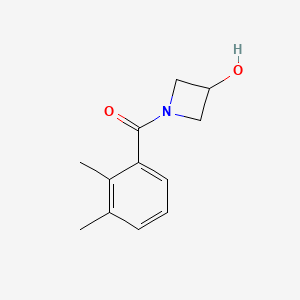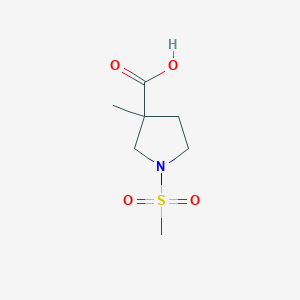![molecular formula C15H18ClNO4 B7569278 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569278.png)
1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as CB1 receptor inverse agonist and has shown promising results in the field of drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid involves its interaction with the CB1 receptor. As a CB1 receptor inverse agonist, this compound binds to the receptor and induces a conformational change that reduces the basal activity of the receptor. This results in a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid are primarily related to its interaction with the CB1 receptor. Studies have shown that this compound can modulate various physiological processes, including pain perception, appetite regulation, and mood. It has also been shown to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise modulation of the receptor activity, which can be useful in studying the downstream signaling pathways. However, one of the limitations of using this compound is its potential toxicity and adverse effects on the central nervous system.
Direcciones Futuras
There are several future directions for the research on 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid. One of the most significant areas of research is its potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders. Another area of research is the development of more potent and selective CB1 receptor inverse agonists that can be used for more precise modulation of the receptor activity. Additionally, the potential adverse effects of this compound on the central nervous system need to be further studied to determine its safety for use in humans.
Métodos De Síntesis
The synthesis method of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid involves a series of chemical reactions. The starting material for the synthesis is 4-chloro-3-methylphenol, which is acetylated with acetic anhydride to obtain 2-(4-Chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with methylamine and acetic anhydride to obtain 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is its use as a CB1 receptor inverse agonist. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It plays a crucial role in various physiological processes, including pain perception, appetite regulation, and mood.
Propiedades
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-10-7-11(3-4-12(10)16)21-8-13(18)17-6-5-15(2,9-17)14(19)20/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSWSXNJJVIXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC(C2)(C)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)





![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)

![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![3-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569270.png)


![1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569308.png)